molecular formula C34H63NO18 B11937105 m-PEG14-NHS ester

m-PEG14-NHS ester

Número de catálogo: B11937105
Peso molecular: 773.9 g/mol
Clave InChI: ICNVTALDZVWSIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG14-NHS ester: is a polyethylene glycol (PEG) derivative with a molecular weight of 773.86 g/mol. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is characterized by its ability to react with primary amines to form stable amide bonds, making it a valuable tool in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG14-NHS ester typically involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditionsThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG14-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for various bioconjugation applications .

Common Reagents and Conditions:

    Reagents: Primary amines, such as lysine residues in proteins or peptides.

    Conditions: The reaction is typically carried out in a neutral or slightly basic aqueous buffer (pH 7-9) at room temperature.

Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which is a stable and biocompatible compound. This product retains the properties of the original molecule while gaining the benefits of PEGylation, such as increased solubility and reduced immunogenicity .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, m-PEG14-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application leverages the compound’s ability to form stable amide bonds with primary amines .

Biology: In biological research, this compound is employed in the PEGylation of proteins and peptides. PEGylation enhances the stability, solubility, and bioavailability of these biomolecules, making them more suitable for various experimental and therapeutic applications .

Medicine: In medicine, this compound is used in the development of drug delivery systems. PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic properties, reduce immunogenicity, and extend their half-life in the bloodstream .

Industry: In industrial applications, this compound is used in the production of bioconjugates for diagnostic and therapeutic purposes. Its ability to form stable amide bonds with primary amines makes it a valuable tool in the development of various biotechnological products .

Mecanismo De Acción

The mechanism of action of m-PEG14-NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and peptides containing primary amine groups. The PEGylation process modifies these biomolecules, enhancing their stability, solubility, and bioavailability. This modification can also protect the biomolecules from proteolytic degradation and reduce their immunogenicity .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique due to its longer PEG chain length (14 ethylene glycol units), which provides enhanced solubility, reduced immunogenicity, and increased stability compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high biocompatibility and stability .

Propiedades

Fórmula molecular

C34H63NO18

Peso molecular

773.9 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H63NO18/c1-39-6-7-41-10-11-43-14-15-45-18-19-47-22-23-49-26-27-51-30-31-52-29-28-50-25-24-48-21-20-46-17-16-44-13-12-42-9-8-40-5-4-34(38)53-35-32(36)2-3-33(35)37/h2-31H2,1H3

Clave InChI

ICNVTALDZVWSIK-UHFFFAOYSA-N

SMILES canónico

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.